3',4'-Dichloro-2-hydroxy-5-methylbenzophenone
Description
3',4'-Dichloro-2-hydroxy-5-methylbenzophenone (CAS: 92153-17-8) is a benzophenone derivative characterized by chlorine substituents at the 3' and 4' positions on the aromatic ring, a hydroxyl group at the 2-position, and a methyl group at the 5-position. Its molecular formula is C₁₄H₁₀Cl₂O₂, with a molecular weight of 192.520 g/mol .
Properties
CAS No. |
92153-17-8 |
|---|---|
Molecular Formula |
C14H10Cl2O2 |
Molecular Weight |
281.1 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)-(2-hydroxy-5-methylphenyl)methanone |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-2-5-13(17)10(6-8)14(18)9-3-4-11(15)12(16)7-9/h2-7,17H,1H3 |
InChI Key |
POGCHIPMLALUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Biological Activity
3',4'-Dichloro-2-hydroxy-5-methylbenzophenone, commonly referred to as a benzophenone derivative, is a compound of significant interest due to its biological activity, particularly in the context of environmental and human health. This compound is often used in sunscreens and other cosmetic products due to its ability to absorb ultraviolet (UV) light. However, its potential toxicological effects have raised concerns regarding its impact on aquatic ecosystems and human health.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H10Cl2O3
- Molecular Weight : 305.14 g/mol
- Chemical Structure : The compound features two chlorine atoms, a hydroxyl group, and a methyl group attached to a benzophenone backbone.
Toxicological Effects
Studies have shown that benzophenone derivatives, including this compound, exhibit various toxicological effects:
- Endocrine Disruption : Research indicates that certain benzophenones can act as endocrine disruptors, interfering with hormonal functions in both humans and wildlife. The compound has been shown to affect estrogen receptor activity, potentially leading to reproductive and developmental issues in aquatic organisms .
- Cytotoxicity : In vitro studies have demonstrated that exposure to this compound can induce cytotoxic effects in various cell lines. The compound has been linked to increased oxidative stress and apoptosis in human skin cells .
- Genotoxicity : The compound has also been evaluated for its genotoxic potential. Studies show that it can cause DNA damage in cultured cells, raising concerns about its long-term effects on genetic material .
Environmental Impact
The environmental implications of this compound are significant:
- Aquatic Toxicity : Research has documented the adverse effects of this compound on marine life, particularly coral reefs. It has been associated with coral bleaching and mortality at concentrations commonly found in recreational waters .
- Bioaccumulation : The lipophilic nature of benzophenones allows them to bioaccumulate in aquatic organisms, leading to higher concentrations in the food web and potential toxicity to higher trophic levels .
Case Study 1: Coral Reef Health
A study conducted along the coasts of Taiwan examined the effects of various UV filters, including this compound, on coral health. The findings indicated that exposure to these compounds resulted in significant bleaching events and increased mortality rates among coral species .
Case Study 2: Human Cell Lines
In vitro experiments using human keratinocyte cell lines revealed that exposure to this compound led to increased levels of reactive oxygen species (ROS) and subsequent cell death. These findings suggest potential implications for skin health, particularly for individuals using products containing this compound .
Data Table
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogues
Positional Isomers: Chlorine and Methyl Group Variations
2',5-Dichloro-2-hydroxy-4-methylbenzophenone (CAS: 92153-14-5)
- Structure : Chlorine at 2' and 5' positions, hydroxyl at 2, methyl at 3.
- Molecular Weight : 192.520 g/mol (identical to the target compound) .
- Key Differences: The altered chlorine positions (2',5' vs. 3',4') affect electronic distribution.
2',4'-Dichloro-2-hydroxy-5-methylbenzophenone
Table 1: Positional Isomer Comparison
| Property | 3',4'-Dichloro Isomer | 2',5'-Dichloro Isomer | 2',4'-Dichloro Isomer |
|---|---|---|---|
| CAS Number | 92153-17-8 | 92153-14-5 | Not Provided |
| Chlorine Positions | 3',4' | 2',5' | 2',4' |
| Methyl Position | 5 | 4 | 5 |
| Molecular Weight (g/mol) | 192.520 | 192.520 | 192.520 |
Functional Group Derivatives
4-Acetoxy-2',5'-Dichlorobenzophenone (CAS: 150347-05-0)
- Structure : Acetylated hydroxyl group at 4, chlorines at 2' and 5'.
- Molecular Weight : 309.14 g/mol .
- Key Differences : Acetylation eliminates hydrogen-bonding capacity, increasing lipophilicity and stability. This derivative is less reactive in nucleophilic substitutions but may serve as a protected intermediate in synthesis.
2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone
- Structure: Acetophenone core with chlorine at 5, hydroxyl at 2, methyl at 4, and a chloroacetyl group.
- Synthesis : Produced via Fries rearrangement of 4-chloro-3-methylphenyl chloroacetate .
- Key Differences: The acetophenone backbone (vs. benzophenone) reduces conjugation length, altering UV absorption properties. This compound is a precursor to benzofuranones, unlike the benzophenone-based target compound.
Table 2: Functional Group Derivatives
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Applications |
|---|---|---|---|---|
| 3',4'-Dichloro-2-hydroxy-5-methylbenzophenone | Benzophenone | 3',4'-Cl, 2-OH, 5-Me | 192.520 | UV absorbers, synthesis |
| 4-Acetoxy-2',5'-Dichlorobenzophenone | Benzophenone | 2',5'-Cl, 4-OAc | 309.14 | Protected intermediate |
| 2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone | Acetophenone | 5-Cl, 2-OH, 4-Me, chloroacetyl | 219.07 | Benzofuranone precursor |
Amino-Substituted Analogues
2',5-Dichloro-2-(methylamino)benzophenone
- Structure: Methylamino group at 2, chlorines at 2' and 5'.
- This compound is a candidate for pharmaceutical intermediates, where the amino group enables further functionalization (e.g., amide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
